molecular formula C16H18N4O2S B12940445 1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide CAS No. 852681-12-0

1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide

Cat. No.: B12940445
CAS No.: 852681-12-0
M. Wt: 330.4 g/mol
InChI Key: FMCDJFGRDIVKSU-UHFFFAOYSA-N
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Description

1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide is a complex organic compound featuring a benzimidazole core, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyridine-imidazole core. This is followed by sulfonation using sulfonyl chloride under basic conditions to introduce the sulfonamide group. The final step involves the alkylation of the nitrogen atoms with ethyl and dimethyl groups using alkyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide is unique due to its combination of a benzimidazole core, pyridine ring, and sulfonamide group. This unique structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant research findings.

The compound has a molecular formula of C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S and a molecular weight of approximately 330.4 g/mol. Its structure features a benzimidazole core, which is known for its pharmacological properties, particularly in anti-inflammatory and anticancer activities.

PropertyValue
CAS Number 852955-74-9
Molecular Formula C16H18N4O2S
Molecular Weight 330.4 g/mol
IUPAC Name This compound
InChI Key JCYPCAGOSZOZKZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through mechanisms such as:

  • Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with target proteins.
  • π-π Stacking : The aromatic rings (pyridinyl and benzimidazole) can engage in π-π stacking interactions with nucleophilic sites on enzymes or receptors.
  • Hydrophobic Interactions : These interactions enhance binding affinity and specificity towards biological targets.

Anti-inflammatory Effects

Research indicates that benzimidazole derivatives exhibit anti-inflammatory properties by modulating the activity of key receptors and enzymes involved in inflammatory pathways. For instance, the compound has been shown to interact with:

  • Transient Receptor Potential Vanilloid 1 (TRPV1) : This receptor plays a crucial role in pain perception and inflammation.
  • Cyclooxygenase Enzymes (COX) : The compound may inhibit COX enzymes, which are pivotal in the inflammatory response.

A study demonstrated that modifications at specific positions on the benzimidazole ring significantly influence the anti-inflammatory activity, highlighting the importance of the NH moiety .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy, particularly against Mycobacterium tuberculosis. In vitro studies showed promising results, with certain analogs exhibiting low cytotoxicity while maintaining effective Minimum Inhibitory Concentrations (MIC) against bacterial strains .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

  • Substituents at the N1, C2, and C5 positions of the benzimidazole core significantly affect biological activity.
  • The presence of electron-withdrawing groups enhances potency against specific targets, while bulky groups may reduce activity due to steric hindrance.

Study on Anti-inflammatory Activity

In a recent study, researchers synthesized various benzimidazole derivatives and assessed their COX inhibitory activity. One derivative exhibited an IC50 value of 0.7 nM against COX-2, underscoring the potential for developing selective anti-inflammatory agents based on this scaffold .

Antimicrobial Activity Assessment

A comparative study evaluated the effectiveness of several benzimidazole derivatives against Mycobacterium tuberculosis. The compound demonstrated an MIC value significantly lower than that of traditional antibiotics, suggesting potential as a novel therapeutic agent .

Properties

CAS No.

852681-12-0

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

1-ethyl-N,N-dimethyl-2-pyridin-2-ylbenzimidazole-5-sulfonamide

InChI

InChI=1S/C16H18N4O2S/c1-4-20-15-9-8-12(23(21,22)19(2)3)11-14(15)18-16(20)13-7-5-6-10-17-13/h5-11H,4H2,1-3H3

InChI Key

FMCDJFGRDIVKSU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1C3=CC=CC=N3

Origin of Product

United States

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